molecular formula C12H22OP+ B084996 Dicyclohexylphosphine oxide CAS No. 14717-29-4

Dicyclohexylphosphine oxide

Cat. No. B084996
CAS RN: 14717-29-4
M. Wt: 213.28 g/mol
InChI Key: HJPHBJYOODQSLK-UHFFFAOYSA-N
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Description

Dicyclohexylphosphine oxide is a chemical compound with the molecular formula C12H22OP . It is also known by other names such as Phosphine oxide, dicyclohexyl-, and dicyclohexyl (oxo)phosphanium .


Molecular Structure Analysis

The molecular weight of Dicyclohexylphosphine oxide is 213.28 g/mol . The InChIKey, a unique identifier for the compound, is HJPHBJYOODQSLK-UHFFFAOYSA-N . The compound has a formal charge of 1 .


Physical And Chemical Properties Analysis

Dicyclohexylphosphine oxide has a topological polar surface area of 17.1 Ų . It has a rotatable bond count of 2 . The compound is covalently-bonded .

Scientific Research Applications

Chemical Synthesis

Dicyclohexylphosphine oxide is a chemical compound used in various chemical synthesis processes . It is a phosphine derivative, which makes it a valuable reagent in the field of chemistry .

Ligand in Suzuki-Miyaura Coupling

Dicyclohexylphosphine oxide can act as a ligand in Suzuki-Miyaura Coupling reactions . This type of reaction is a popular method for forming carbon-carbon bonds and is widely used in organic chemistry .

Ligand in Buchwald-Hartwig Cross Coupling Reaction

This compound can also serve as a ligand in Buchwald-Hartwig Cross Coupling Reactions . These reactions are used to form carbon-nitrogen bonds, which are key in the synthesis of many organic compounds .

Ligand in Hydrophosphonylations

Dicyclohexylphosphine oxide can be used as a ligand in Hydrophosphonylations . This reaction is used to introduce phosphonate groups into organic molecules .

Ligand in Heck Reaction

This compound can act as a ligand in Heck Reactions . Heck reactions are used to form carbon-carbon double bonds, a key structural element in many organic compounds .

Use in Constrained Microenvironments

Research has shown that dicyclohexylphosphine oxide can be used in constrained, well-defined microenvironments . For example, it has been tethered into a β-cyclodextrin complex to create a ring-opening metathesis polymerisation (ROMP) catalyst .

Reduction of Phosphine Oxides

Dicyclohexylphosphine oxide can be reduced to phosphines . This process is important in the synthesis of various phosphine-based compounds .

Safety and Hazards

Dicyclohexylphosphine oxide is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . The compound should be stored locked up and in a well-ventilated place .

Future Directions

The development of phosphine confinement is being explored and parallels are drawn with related constrained macrocyclic systems and mechanically interlocked molecules . The review concludes by identifying areas that remain a challenge and those that will provide new avenues for research .

Mechanism of Action

Target of Action

Dicyclohexylphosphine oxide is primarily involved in the reduction of tertiary and secondary phosphine oxides to phosphines . It acts as a reagent in organic synthesis, particularly in the formation of phosphines or their protected counterparts .

Mode of Action

The compound interacts with its targets through a reduction process. The essential difficulty is the high bond strength of the P=O group which involves new procedures to maintain a high chemo and stereo selectivity . The reduction can occur with retention or inversion of the stereogenic phosphorus atom depending on the nature of the reducing agent and the presence of additive .

Biochemical Pathways

The primary biochemical pathway affected by Dicyclohexylphosphine oxide is the reduction of phosphine oxides to phosphines . This process is crucial in the area of organometallic catalysis and organocatalysis . The fine tuning of the steric and electronic properties of the phosphorus atom according to the nature of its substituents represents a main feature of this type of ligand .

Result of Action

The result of Dicyclohexylphosphine oxide’s action is the formation of phosphines from phosphine oxides . This process is important in the synthesis of chiral phosphines, which are relevant in organometallic catalysis and organocatalysis .

Action Environment

The action of Dicyclohexylphosphine oxide can be influenced by environmental factors such as temperature and the presence of oxygen. The synthesis and storage of phosphines are difficult as their oxidation is easy, spontaneous (from minutes to hours) under oxygen atmosphere . Therefore, the environment in which Dicyclohexylphosphine oxide is used and stored can significantly impact its efficacy and stability.

properties

IUPAC Name

dicyclohexyl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPHBJYOODQSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[P+](=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422607
Record name Dicyclohexylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylphosphine oxide

CAS RN

14717-29-4
Record name Dicyclohexylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dicyclohexylphosphine oxide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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